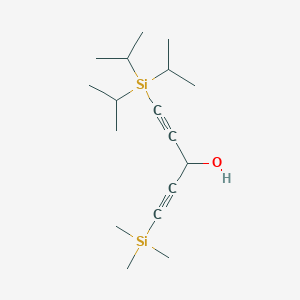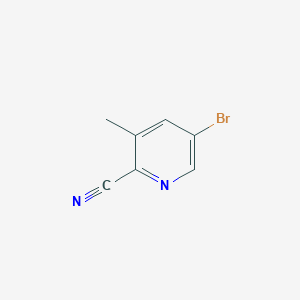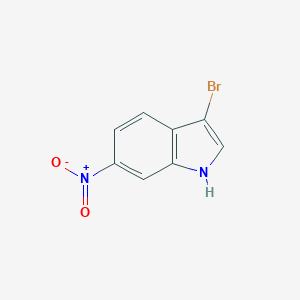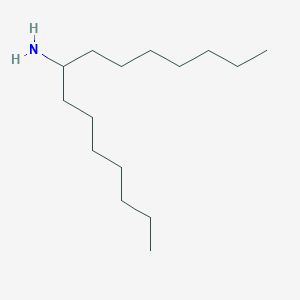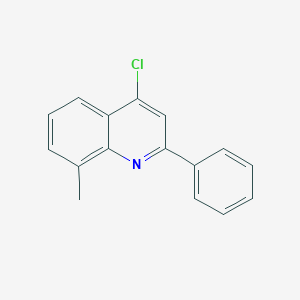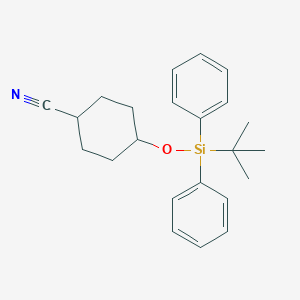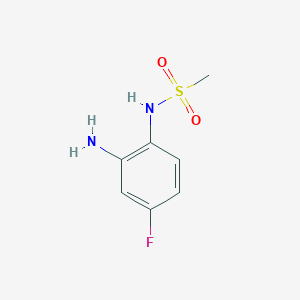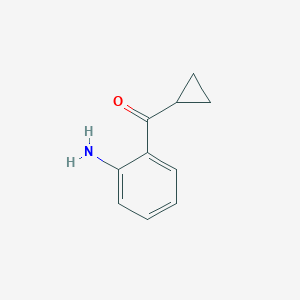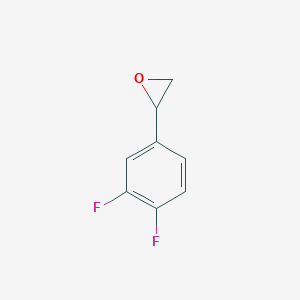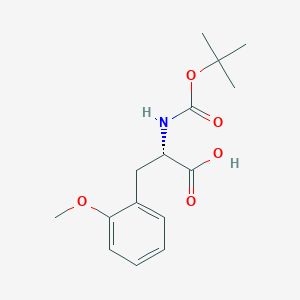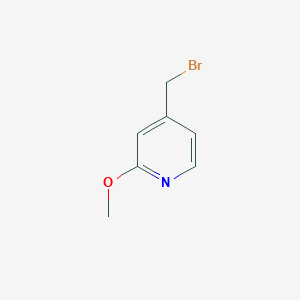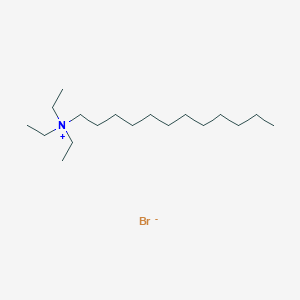
Triethyldodecylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyldodecylammonium bromide, also known as TEDAB, is a quaternary ammonium salt that is widely used in scientific research. It is a cationic surfactant that has a long hydrophobic chain and a positively charged nitrogen atom. TEDAB is a versatile compound that has been employed in various applications, including drug delivery, gene transfection, and catalysis. In
Mecanismo De Acción
Triethyldodecylammonium bromide exerts its biological effects by interacting with cell membranes and altering their properties. It has been shown to disrupt lipid bilayers and increase membrane permeability. Triethyldodecylammonium bromide can also form complexes with DNA and RNA, which facilitates their delivery into cells. In addition, Triethyldodecylammonium bromide can interact with proteins and enzymes, leading to changes in their activity and conformation.
Biochemical and Physiological Effects
Triethyldodecylammonium bromide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Triethyldodecylammonium bromide has also been shown to modulate the immune response by activating macrophages and increasing the production of cytokines. In addition, Triethyldodecylammonium bromide has been reported to have antimicrobial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethyldodecylammonium bromide has several advantages as a research tool. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be easily modified to suit specific experimental needs. However, Triethyldodecylammonium bromide has some limitations as well. It can be toxic to cells at high concentrations and can interfere with some assays. In addition, the long hydrophobic chain of Triethyldodecylammonium bromide can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for Triethyldodecylammonium bromide research. One area of interest is the development of Triethyldodecylammonium bromide-based drug delivery systems that can target specific tissues and cells. Another area of research is the use of Triethyldodecylammonium bromide as a catalyst in organic synthesis reactions. Additionally, the investigation of the mechanism of action of Triethyldodecylammonium bromide and its interactions with biomolecules will provide valuable insights into its biological effects. Finally, the development of new derivatives of Triethyldodecylammonium bromide with improved properties and reduced toxicity will expand its potential applications in scientific research.
Conclusion
In conclusion, Triethyldodecylammonium bromide is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool in drug delivery, gene transfection, and catalysis. The synthesis method of Triethyldodecylammonium bromide is relatively simple, and it can be easily modified to suit specific experimental needs. Triethyldodecylammonium bromide has a wide range of biochemical and physiological effects, and its future directions are promising. Further research on Triethyldodecylammonium bromide will undoubtedly lead to new discoveries and applications in the field of scientific research.
Métodos De Síntesis
Triethyldodecylammonium bromide can be synthesized via the quaternization reaction of triethyldodecylamine with hydrobromic acid. The reaction yields Triethyldodecylammonium bromide as a white crystalline solid that is soluble in water and organic solvents. The purity of Triethyldodecylammonium bromide can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Triethyldodecylammonium bromide has been extensively used in scientific research due to its unique properties. It has been employed as a surfactant in micelle formation, which is crucial in drug delivery and gene transfection. Triethyldodecylammonium bromide micelles have been shown to enhance the solubility and bioavailability of hydrophobic drugs and improve the transfection efficiency of plasmid DNA. Triethyldodecylammonium bromide has also been used as a catalyst in organic synthesis reactions, such as the aldol condensation and Michael addition reactions.
Propiedades
Número CAS |
18186-71-5 |
|---|---|
Nombre del producto |
Triethyldodecylammonium bromide |
Fórmula molecular |
C18H40BrN |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
dodecyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VVNBOKHXEBSBQJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
SMILES canónico |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Números CAS relacionados |
18144-34-8 (Parent) |
Sinónimos |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
